molecular formula C10H16O2 B077902 Hydroxy-3-endo-bornanone-2 CAS No. 10373-81-6

Hydroxy-3-endo-bornanone-2

Cat. No.: B077902
CAS No.: 10373-81-6
M. Wt: 168.23 g/mol
InChI Key: AXMKZEOEXSKFJI-UHFFFAOYSA-N
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Description

Hydroxy-3-endo-bornanone-2 (hereafter referred to as Compound 2) is a bicyclic monoterpene derivative characterized by a hydroxyl group at the C-11 position and a ketone functionality within its bornane skeleton. Based on structural analysis from , its molecular formula is inferred to be C${10}$H${16}$N$2$O$2$, derived from the comparison with its methoxylated analog, hyalanone C (Compound 3; C${11}$H${18}$N$2$O$2$). Key structural features include:

  • A hydroxyl group at C-11, confirmed via HMBC correlations (Figure 5 in ).
  • An R-configuration at C-11, validated by experimental electronic circular dichroism (ECD) curves .

Compound 2 is likely a natural product, isolated alongside structurally related derivatives such as hyalanone C. Its synthesis and isolation methods remain unspecified in the provided evidence, though its characterization relies heavily on 1D NMR and HRESIMS data .

Properties

CAS No.

10373-81-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3

InChI Key

AXMKZEOEXSKFJI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hyalanone C (Compound 3)

The most direct structural analog to Compound 2 is hyalanone C (Compound 3), which differs solely by the substitution of the hydroxyl group at C-11 with a methoxyl group. Key comparative data include:

Property Hydroxy-3-endo-bornanone-2 (2) Hyalanone C (3)
Molecular Formula C${10}$H${16}$N$2$O$2$ C${11}$H${18}$N$2$O$2$
C-11 Substituent Hydroxyl (-OH) Methoxyl (-OCH$_3$)
$^1$H NMR (C-11 group) Not explicitly reported δ$_H$ 3.22 (s, 3H)
$^{13}$C NMR (C-11 group) Not explicitly reported δ$_C$ 55.9
Absolute Configuration R at C-11 R at C-11

Key Findings :

  • The methoxyl group in Compound 3 introduces distinct NMR shifts (δ$H$ 3.22, δ$C$ 55.9) compared to the hydroxyl group in Compound 2, which likely exhibits broad or exchangeable proton signals.
  • Despite the substituent difference, both compounds share the same R-configuration at C-11, confirmed by overlapping ECD curves (Figure 6 in ) .
  • HMBC correlations (e.g., from 11-OMe to C-11 in Compound 3) were critical in distinguishing the two structures .
3-Hydroxy-2-hexanone ()

While 3-Hydroxy-2-hexanone (C$6$H${12}$O$_2$) shares functional groups (hydroxyl and ketone) with Compound 2, its linear aliphatic structure contrasts sharply with the bicyclic bornane framework of Compound 2. This difference impacts physicochemical properties such as boiling point, solubility, and stereochemical complexity.

Drospirenone/Ethinyl Estradiol Derivatives ()

Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related analogs feature aromatic or heteroaromatic systems (e.g., thiophene, naphthalene) absent in Compound 2. These differences highlight the structural uniqueness of bornanone derivatives compared to steroid-based or aryl-substituted molecules.

Research Implications and Data Gaps

  • Spectroscopic Differentiation : The substitution of hydroxyl with methoxyl groups provides a model for studying how functional groups influence NMR and ECD profiles in bicyclic systems .

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